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dihydrochloride

Cat. No.: B139080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different oral formulations

of cetirizine, a widely used second-generation antihistamine for the treatment of allergic rhinitis

and chronic urticaria. By summarizing key pharmacokinetic data from various studies, this

document aims to offer valuable insights for researchers and professionals involved in drug

development and formulation science.

Pharmacokinetic Equivalence of Cetirizine
Formulations
Bioequivalence studies are crucial to ensure that generic or new formulations of a drug perform

in the same manner as a reference product. These studies primarily focus on comparing the

rate and extent of drug absorption into the systemic circulation. The key pharmacokinetic

parameters used to assess bioequivalence are the area under the plasma concentration-time

curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum

plasma concentration (Tmax).[1]

The following tables summarize the pharmacokinetic data from several bioequivalence studies

comparing different formulations of cetirizine hydrochloride.
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Table 1: Bioequivalence of Cetirizine Hydrochloride 10
mg Tablets (Test vs. Reference)

Study
Population

Formulation Cmax (ng/mL)
AUC0-t
(ng·h/mL)

Tmax (h)

18 Chinese

Healthy Male

Volunteers[1][2]

Test Tablet 0.80 ± 0.14 6.00 ± 1.04 0.8 ± 0.4

Reference Tablet 0.80 ± 0.23 5.98 ± 1.39 1.1 ± 0.7

Healthy Iranian

Volunteers[3]
Test Tablet 273 2534 (AUC0-∞) -

Reference Tablet 266 2526 (AUC0-∞) -

Healthy

Ghanaian Male

Volunteers (Urine

Data)[4]

Test Tablet 3.043 (µg/mL) 13.05 (AUC0-24) 7.42 (min)

Reference Tablet 3.378 (µg/mL) 13.32 (AUC0-24) 7.25 (min)

Data presented as mean ± standard deviation where available.

In these studies, the 90% confidence intervals for the ratios of geometric means of Cmax and

AUC for the test and reference products fell within the acceptable range of 80-125%, leading to

the conclusion that the formulations are bioequivalent.[1][2][5]

Table 2: Bioequivalence of Cetirizine Formulations
Under Different Conditions

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19856790/
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0031-1296422?device=desktop&innerWidth=412&offsetWidth=412
https://pmc.ncbi.nlm.nih.gov/articles/PMC3093629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9860417/
https://pubmed.ncbi.nlm.nih.gov/19856790/
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0031-1296422?device=desktop&innerWidth=412&offsetWidth=412
https://www.jetir.org/papers/JETIR2006565.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Condition Formulation Cmax (ng/mL) AUC0-t (ng·h/mL)

Fasting[6] Test Tablet 402 ± 84 2520 ± 491

Reference Tablet 379 ± 53 2455 ± 480

Fed[6] Test Tablet 221 ± 55 2046 ± 524

Reference Tablet 221 ± 36 2067 ± 513

Orally Disintegrating

Tablet (ODT) vs.

Tablet (Fasted)[7]

ODT with water - 2566 (AUCLAST)

Zyrtec Tablet with

water
- 2468 (AUCLAST)

Data presented as mean ± standard deviation where available.

Studies have shown that while food can delay the time to reach peak concentration (Tmax) and

decrease the Cmax of cetirizine, it does not significantly affect the overall extent of absorption

(AUC).[8][9] Orally disintegrating tablets have also been demonstrated to be bioequivalent to

standard tablets when administered with or without water.[7]

Experimental Protocols in Cetirizine Bioequivalence
Studies
The design and execution of bioequivalence studies for cetirizine formulations generally follow

a standardized protocol to ensure the reliability and validity of the results.

Study Design
A common study design is a randomized, single-dose, two-treatment, two-period, crossover

design.[1][2][5] In this design, healthy volunteers are randomly assigned to receive either the

test formulation or the reference formulation in the first period. After a washout period, which is

typically at least 7 days for cetirizine to ensure complete elimination of the drug from the body,

the subjects receive the other formulation in the second period.[1][2] This crossover design

allows each subject to serve as their own control, reducing inter-subject variability.
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Subjects
Studies are typically conducted in a cohort of healthy adult volunteers, often males, to minimize

hormonal influences on drug pharmacokinetics.[1][2][4] The number of subjects is statistically

determined to provide sufficient power to detect potential differences between formulations. For

example, one study enrolled 18 healthy male volunteers, while another investigating a

combination product included 40 subjects.[1][2][5]

Drug Administration and Blood Sampling
A single oral dose of the cetirizine formulation, typically 10 mg, is administered to the subjects

after an overnight fast.[1][2][6] Blood samples are collected at predetermined time points before

and after drug administration over a period of up to 34 hours.[1] Plasma is then separated from

the blood samples for the analysis of cetirizine concentrations.

Analytical Method
The concentration of cetirizine in plasma samples is determined using a validated analytical

method, most commonly high-performance liquid chromatography (HPLC) with ultraviolet (UV)

detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5] These

methods are validated for their specificity, linearity, accuracy, precision, and sensitivity.[4]

In Vitro Dissolution Studies
In addition to in vivo bioequivalence studies, in vitro dissolution testing is a critical component

of formulation development and quality control.[10] These studies assess the rate and extent to

which the active pharmaceutical ingredient dissolves from the dosage form in a specified

medium. For orally disintegrating tablets, disintegration time is also a key parameter, with

studies showing rapid disintegration in less than 10 seconds.[10] For some formulations, a

waiver for in vivo bioequivalence studies may be granted if in vitro dissolution profiles are

similar to the reference product and the formulation is proportionally similar to a strength that

has demonstrated bioequivalence.[11][12]

Visualizing Bioequivalence Assessment
To better understand the workflow and decision-making process in bioequivalence studies, the

following diagrams are provided.
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Caption: Experimental workflow of a typical two-way crossover bioequivalence study.
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Pharmacokinetic Data (Test vs. Reference)

Log-transform AUC and Cmax data

Calculate 90% Confidence Interval (CI) for the ratio of geometric means

Is the 90% CI for both AUC and Cmax within the 80-125% range?

Conclusion: Formulations are Bioequivalent

  Yes

Conclusion: Formulations are Not Bioequivalent

  No
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Caption: Logical decision tree for determining bioequivalence based on pharmacokinetic

parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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